molecular formula C15H13IO2 B4910903 benzyl 3-iodo-4-methylbenzoate

benzyl 3-iodo-4-methylbenzoate

Cat. No.: B4910903
M. Wt: 352.17 g/mol
InChI Key: HHZPMKMBIVRHOT-UHFFFAOYSA-N
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Description

Benzyl 3-iodo-4-methylbenzoate (IUPAC name: this compound; molecular formula: C₁₅H₁₃IO₂) is a halogenated aromatic ester characterized by a benzyl ester group, an iodine atom at the 3-position, and a methyl group at the 4-position of the benzene ring (Fig. 1). Its molecular weight is 332.17 g/mol, with the iodine atom contributing significantly to its electrophilic reactivity .

Properties

IUPAC Name

benzyl 3-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZPMKMBIVRHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-iodo-4-methylbenzoate typically involves the esterification of 3-iodo-4-methylbenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester undergoes base-mediated hydrolysis to yield 3-iodo-4-methylbenzoic acid:

  • Conditions : Reflux with 2.5 M NaOH (3 hours), followed by acidification with HCl .

  • Yield : ~91% .

Data Table 1: Hydrolysis Conditions and Outcomes

SubstrateBaseTemperatureTimeYield
Benzyl 3-iodo-4-methylbenzoate2.5 M NaOHReflux3 h91%

Hydrogenolysis of the Benzyl Group

The benzyl ester is cleaved via catalytic hydrogenation:

  • Catalyst : Palladium on carbon (Pd/C).

  • Conditions : H₂ atmosphere, ambient temperature .

  • Outcome : Quantitative conversion to 3-iodo-4-methylbenzoic acid without affecting the iodo substituent .

Cross-Coupling Reactions

The iodo group participates in Ullmann and Suzuki-Miyaura couplings:

Ullmann Coupling

  • Substrates : Aryl iodides, copper catalysts.

  • Example : Reaction with 2,6-dimethylphenylboronic acid yields biaryl derivatives .

  • Challenges : Steric hindrance from the methyl and benzyl groups may reduce coupling efficiency .

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Aqueous Na₂CO₃, DMF, 80°C .

  • Yield : Varies based on boronic acid partner (typically 60–85%) .

Data Table 2: Representative Coupling Reactions

Reaction TypePartnerCatalystConditionsYield
Ullmann2,6-DimethylphenylCuI, L-prolineDMSO, 110°C65%
SuzukiPhenylboronic acidPd(PPh₃)₄DMF/H₂O, 80°C78%

Solvolysis Studies

The ester’s stability under solvolysis conditions was investigated in aqueous-organic systems:

  • Solvent Systems : Water/CH₂Cl₂ (4:1) or H₂O/acetone.

  • Findings :

    • No acid catalyst required due to the electron-deficient aryl ring .

    • Hydrolysis proceeds via interfacial activation at the oil-water boundary .

Kinetic Data :

  • Rate Constant (k) : 2.1 × 10⁻³ min⁻¹ (pH 7, 25°C) .

  • Activation Energy (Eₐ) : ~45 kJ/mol .

Functional Group Compatibility

  • Iodo Group Stability : Resists displacement under basic or acidic hydrolysis conditions .

  • Methyl Group Effects : Ortho-methyl enhances steric protection of the ester carbonyl, reducing unintended nucleophilic attack .

Scientific Research Applications

Benzyl 3-iodo-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-iodo-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoates

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound C₁₅H₁₃IO₂ I (3), CH₃ (4), benzyl ester 332.17 High lipophilicity; versatile in cross-coupling reactions
Methyl 3-iodo-4-methylbenzoate C₉H₉IO₂ I (3), CH₃ (4), methyl ester 276.07 Smaller ester group; lower steric hindrance
Ethyl 3-iodo-4-methylbenzoate C₁₀H₁₁IO₂ I (3), CH₃ (4), ethyl ester 290.10 Intermediate lipophilicity; used in electrophilic substitutions
Benzyl 3-bromo-4-methylbenzoate C₁₅H₁₃BrO₂ Br (3), CH₃ (4), benzyl ester 305.17 Bromine’s lower polarizability reduces reactivity vs. iodine
Methyl 2-chloro-3-iodo-4-methylbenzoate C₉H₈ClIO₂ Cl (2), I (3), CH₃ (4) 314.52 Dual halogens enhance electrophilicity but complicate regioselectivity

Unique Advantages of this compound

  • Positional Isomerism : The 3-iodo-4-methyl substitution pattern minimizes steric clashes in planar transition states during coupling reactions, enhancing reaction yields .
  • Benzyl Ester Stability : Resists hydrolysis under basic conditions better than methyl/ethyl esters, enabling broader synthetic applications .

Q & A

Q. What established synthetic routes exist for benzyl 3-iodo-4-methylbenzoate, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves iodination of a pre-functionalized benzyl ester. For example, benzyl 4-methylbenzoate can undergo electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at controlled temperatures (0–25°C). Optimization can be achieved via orthogonal experimental design, varying parameters like catalyst loading, solvent polarity, and stoichiometry of iodinating agents. Reaction progress should be monitored via TLC or HPLC, with yield optimization guided by kinetic studies (e.g., time-conversion plots) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming regioselective iodination and ester integrity. The iodine substituent induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at C-2 and C-5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with iodine (m/z 127/129).
  • IR Spectroscopy : Confirms ester carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl groups.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from light to prevent iododecomposition.
  • Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in regioselective iodination mechanisms for benzyl ester derivatives?

  • Methodological Answer : Conflicting data on iodination regiochemistry (e.g., para vs. meta substitution) may arise from competing electrophilic pathways. Kinetic models (e.g., pseudo-first-order rate equations) can isolate variables like solvent polarity or catalyst effects. For example, polar aprotic solvents (e.g., DMF) may favor iodination at the methyl-adjacent position due to stabilization of transition states. Computational tools (e.g., DFT calculations) can further validate proposed mechanisms by comparing activation energies for competing pathways .

Q. What strategies enhance enantioselective functionalization of this compound using photoelectrochemical methods?

  • Methodological Answer : Photoelectrochemical asymmetric catalysis (PEAC) enables radical-mediated C–H activation. For example, using anthraquinone disulfonate (AQDS) as a photocatalyst under visible light generates benzyl radicals, which undergo enantioselective cyanation with chiral ligands (e.g., bisoxazoline). Key parameters include pH control (via TFE/water mixtures) and electrochemical potential tuning to match radical formation rates with subsequent bond-forming steps .

Q. How reliable are computational tools for predicting synthetic routes to this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step or multi-step routes. For example, retrosynthetic analysis may suggest benzoic acid esterification followed by iodination. However, reliability depends on database scope; experimental validation is critical for novel pathways. Cross-check predicted routes with literature precedence (e.g., analogous iodinations in ) to assess feasibility .

Q. What statistical methods are optimal for analyzing catalytic efficiency in this compound synthesis?

  • Methodological Answer :
  • Uniform Experimental Design (UED) : Efficiently explores multifactorial effects (e.g., catalyst loading, temperature) with minimal trials.
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., iodine concentration vs. yield).
  • Principal Component Analysis (PCA) : Identifies dominant factors in conflicting datasets (e.g., competing byproducts).
    Data mining tools (e.g., Python’s Scikit-learn) can automate pattern recognition in large reaction datasets .

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